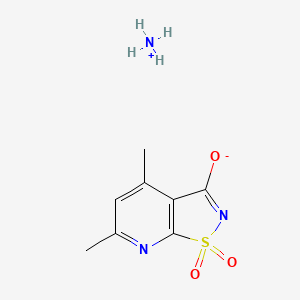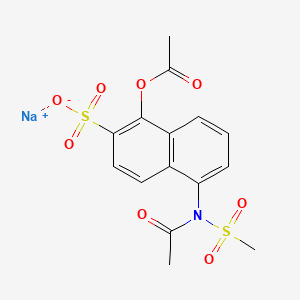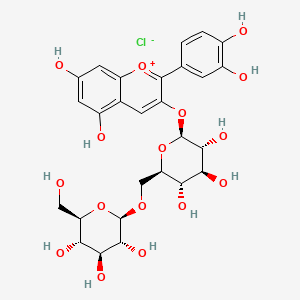
4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4,6-Diméthylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxyde, sel d'ammonium est un composé organique synthétique. Il appartient à la classe des isothiazolopyridines, qui sont connues pour leurs activités biologiques diverses et leurs applications dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4,6-Diméthylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxyde, sel d'ammonium implique généralement des réactions organiques en plusieurs étapes. Les matières premières sont souvent des composés disponibles dans le commerce qui subissent une série de réactions comprenant la cyclisation, l'oxydation et la formation de sel. Des conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs sont optimisées pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés en lots à grande échelle ou des procédés continus. Le choix de la méthode dépend de facteurs tels que le coût, l'efficacité et l'impact environnemental. La production industrielle exige souvent des mesures strictes de contrôle de la qualité pour garantir la constance et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4,6-Diméthylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxyde, sel d'ammonium peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le pH et le choix du solvant sont cruciales pour le succès de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications De Recherche Scientifique
Le 4,6-Diméthylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxyde, sel d'ammonium, a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Le composé peut présenter des activités biologiques telles que des propriétés antimicrobiennes ou anticancéreuses, ce qui en fait un sujet d'étude en découverte de médicaments.
Médecine : Les applications thérapeutiques potentielles comprennent son utilisation comme composé de tête pour le développement de nouveaux médicaments.
Industrie : Il peut être utilisé dans la production de produits chimiques spécialisés ou comme intermédiaire dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du 4,6-Diméthylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxyde, sel d'ammonium, implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut moduler l'activité de ces cibles, ce qui conduit aux effets biologiques observés. Les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres isothiazolopyridines et des composés hétérocycliques apparentés. Voici quelques exemples :
- 4,6-Diméthylisothiazolo(5,4-b)pyridin-3(2H)-one
- 4,6-Diméthylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxyde
Unicité
Le 4,6-Diméthylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxyde, sel d'ammonium, est unique en raison de sa structure chimique spécifique qui lui confère des propriétés physiques et chimiques distinctes. Ces propriétés peuvent entraîner des activités biologiques ou des applications industrielles uniques qui ne sont pas observées avec des composés similaires.
Propriétés
Numéro CAS |
108361-79-1 |
|---|---|
Formule moléculaire |
C8H11N3O3S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
azanium;4,6-dimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-olate |
InChI |
InChI=1S/C8H8N2O3S.H3N/c1-4-3-5(2)9-8-6(4)7(11)10-14(8,12)13;/h3H,1-2H3,(H,10,11);1H3 |
Clé InChI |
CBJKAMMZKOMNSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=NS2(=O)=O)[O-])C.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















